molecular formula C13H24N2O2 B2751122 Tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate CAS No. 2305185-34-4

Tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate

Cat. No. B2751122
CAS RN: 2305185-34-4
M. Wt: 240.347
InChI Key: LRYWUISJVMAMGP-DCAQKATOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.347. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Activity

The incorporation of a tert-butyl group into the [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has led to the synthesis of novel derivatives. These compounds exhibit potent antimalarial activity . The 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives could serve as promising candidates for combating malaria.

Antidepressant Properties

Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to possess antidepressant activity . The unique structural features of EN300-1666631 may contribute to its potential in modulating neurotransmitter systems and alleviating depressive symptoms.

Antileishmanial Effects

EN300-1666631 derivatives have also demonstrated antileishmanial activity . Leishmaniasis, caused by protozoan parasites, affects millions of people worldwide. The compound’s mechanism of action against these parasites warrants further investigation.

DNA Intercalation and Antiviral Activity

Indolo[2,3-b]quinoxalines, including EN300-1666631 derivatives, act as DNA intercalating agents with antiviral and cytotoxic properties . Their ability to interact with DNA molecules makes them potential candidates for antiviral drug development.

Medicinal Chemistry

Structurally diverse compounds are crucial for drug discovery. Incorporating tert-butyl groups into heterocyclic systems enhances their biological activity . EN300-1666631’s unique scaffold could inspire the design of novel drug candidates.

Synthetic Importance

The introduction of tert-butyl groups into organic molecules increases lipophilicity, aiding their passage through cell walls . Researchers have frequently reported the synthesis of tert-butyl-substituted heteroaromatic compounds, emphasizing their importance in medicinal and combinatorial chemistry .

properties

IUPAC Name

tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-8-10-7-9-5-4-6-11(9)15-10/h9-11,15H,4-8H2,1-3H3,(H,14,16)/t9-,10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYWUISJVMAMGP-DCAQKATOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2CCCC2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@@H]2CCC[C@@H]2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate

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